

Technical Guide: Synthesis and Characterization of Ethyl 3-(chloroformyl)carbazate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-(chloroformyl)carbazate

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Disclaimer: This document compiles available information on the synthesis and properties of **Ethyl 3-(chloroformyl)carbazate**. Detailed, peer-reviewed experimental protocols for its synthesis and complete characterization data are not readily available in the public domain. The information presented herein is intended for informational purposes and should be used with professional discretion.

Introduction

Ethyl 3-(chloroformyl)carbazate, also known as ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, is a reactive chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure combines the functionalities of a carbazate and a chloroformyl group, making it a versatile building block for the introduction of the ethoxycarbonylhydrazide moiety. This guide summarizes the available information on its synthesis, properties, and handling.

Physicochemical Properties

The known properties of **Ethyl 3-(chloroformyl)carbazate** are summarized in the table below. This data is primarily sourced from publicly available chemical databases.

Property	Value	Source
Molecular Formula	C ₄ H ₇ ClN ₂ O ₃	PubChem[1]
Molecular Weight	166.56 g/mol	PubChem[1]
CAS Number	15429-42-2	PubChem[1]
IUPAC Name	ethyl N-(carbonochloridoylamino)carbamate	PubChem[1]
Synonyms	Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, 2-Carbethoxyhydrazinecarbonyl chloride	PubChem[1]
Appearance	Not explicitly reported, likely a solid or liquid	-
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Not reported	-

Synthesis

A definitive, step-by-step experimental protocol for the synthesis of **Ethyl 3-(chloroformyl)carbazate** is not available in the reviewed literature. However, based on established chemical principles, the most plausible synthetic route involves a two-step process:

- Synthesis of the precursor, Ethyl Carbazate.
- Reaction of Ethyl Carbazate with a phosgene equivalent.

Experimental Protocol: Synthesis of Ethyl Carbazate

The synthesis of the precursor, ethyl carbazate, is well-documented. A common and effective method involves the reaction of diethyl carbonate with hydrazine hydrate.

Materials:

- Diethyl carbonate
- Hydrazine hydrate (100%)
- Reflux condenser
- Round-bottomed flask
- Heating mantle
- Vigreux column
- Distillation apparatus

Procedure:

- In a 1-liter round-bottomed flask, combine 236 g (2.00 moles) of diethyl carbonate and 100 g (2.00 moles) of 100% hydrazine hydrate.
- Equip the flask with a reflux condenser and heat the mixture on a steam bath for 3.5 hours.
- After the reflux period, transfer the reaction mixture to a 500-ml round-bottomed flask.
- Assemble a distillation apparatus with a 15-cm Vigreux column.
- Distill the mixture under reduced pressure. The product, ethyl carbazate, will be collected as a colorless liquid. The boiling point is reported as 102-103 °C at 18 mm Hg.
- The expected yield is approximately 77-85%. The product may crystallize upon standing, with a reported melting point of 45-47 °C.

Proposed Synthesis of Ethyl 3-(chloroformyl)carbazate

The conversion of ethyl carbazate to **Ethyl 3-(chloroformyl)carbazate** would likely involve its reaction with a phosgene equivalent, such as triphosgene or diphosgene. Triphosgene is often preferred as it is a safer, solid alternative to gaseous phosgene.^[2]

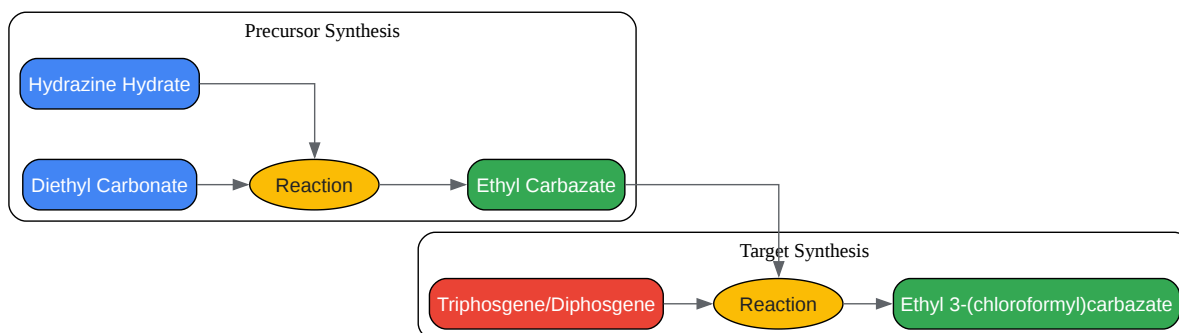
Proposed Reaction:

The reaction would proceed by the nucleophilic attack of the terminal nitrogen of ethyl carbazate on a carbonyl carbon of the phosgene equivalent, leading to the formation of the chloroformyl derivative.

General Considerations:

- **Solvent:** An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) would be suitable.
- **Base:** A non-nucleophilic base, such as triethylamine or pyridine, would be required to neutralize the HCl generated during the reaction.
- **Temperature:** The reaction would likely need to be carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the phosgene equivalent and minimize side reactions.
- **Stoichiometry:** Careful control of the stoichiometry would be crucial to avoid the formation of undesired byproducts.

Illustrative Workflow Diagram:



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Caption: Proposed two-step synthesis of **Ethyl 3-(chloroformyl)carbazate**.

Characterization

Detailed spectroscopic data (NMR, IR, MS) for **Ethyl 3-(chloroformyl)carbazate** is not readily available in the searched literature. Characterization would be essential to confirm the structure and purity of the synthesized compound.

Expected Spectroscopic Features:

- ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and N-H protons. The chemical shifts of the N-H protons would be dependent on the solvent and concentration.
- ¹³C NMR: Resonances for the carbonyl carbons of the ester and the chloroformyl group, as well as the two carbons of the ethyl group.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching of the ester and the chloroformyl group, and C-O stretching.
- Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (166.56 g/mol) and characteristic fragmentation patterns.

An HPLC method for the analysis of **Ethyl 3-(chloroformyl)carbazate** has been reported, which can be used to assess purity. The method utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.

Safety and Handling

Specific safety data for **Ethyl 3-(chloroformyl)carbazate** is not available. However, based on its structure and the nature of its precursors and likely reactants, the following precautions are strongly advised:

- High Toxicity: Chloroformylating agents like phosgene and its equivalents are highly toxic and corrosive. The product, **Ethyl 3-(chloroformyl)carbazate**, should be handled with extreme caution as it is likely to be toxic, corrosive, and a lachrymator.

- **Moisture Sensitivity:** The chloroformyl group is highly susceptible to hydrolysis. The compound should be handled and stored under anhydrous conditions to prevent decomposition.
- **Personal Protective Equipment (PPE):** Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
- **In case of exposure:**
 - **Inhalation:** Move to fresh air immediately. Seek urgent medical attention.
 - **Skin contact:** Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
 - **Eye contact:** Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
 - **Ingestion:** Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Ethyl 3-(chloroformyl)carbazate is a potentially valuable synthetic intermediate. While its precursor, ethyl carbazate, is readily synthesized, a detailed and fully characterized protocol for the preparation of the title compound is not currently available in the public domain.

Researchers intending to work with this compound should proceed with caution, drawing upon the general principles of handling highly reactive and potentially toxic chemical reagents. The development and publication of a robust synthetic and characterization protocol would be a valuable contribution to the field of organic chemistry.

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